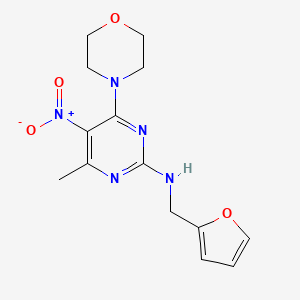

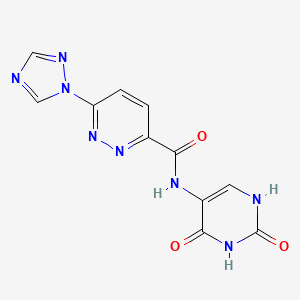

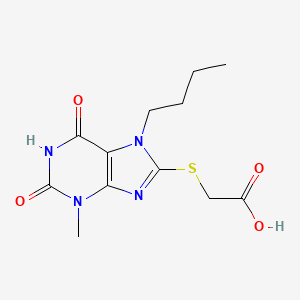

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide, commonly known as HMPAO, is a radiopharmaceutical agent used in nuclear medicine. HMPAO is a lipophilic molecule that selectively binds to brain tissue, making it useful for imaging cerebral blood flow and diagnosing various neurological disorders.

Scientific Research Applications

Synthesis and Chemical Properties

- A study by Mamedov et al. (2016) presents a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could include compounds similar to N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide. This method is high yielding and simplifies the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Biochemical Studies and Metabolism

- The metabolism of N-hydroxyphentermine to 2-methyl-2-nitro-1-phenylpropane, as studied by Sum and Cho (1979), offers insights into the metabolic pathways of similar compounds. This research highlights the role of liver microsomes in drug metabolism, which could be relevant for understanding the behavior of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide in the body (Sum & Cho, 1979).

Electrophysiological Effects

- An electrochemical study by Richter et al. (1988) of a compound with structural similarities to N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide demonstrates the importance of the nitro group in determining the electrochemical properties of these molecules. This research could be useful for understanding the electrophysiological interactions of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide (Richter et al., 1988).

Molecular Interactions and Effects

- The study by Abdel-Wahab et al. (2023) on the reaction of certain compounds with hydroxylamine, resulting in oximes, provides insight into the chemical behavior of oxalamides. This research may offer an understanding of the potential interactions of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide with other molecules (Abdel-Wahab et al., 2023).

Photopolymerization and Material Science Applications

- Guillaneuf et al. (2010) explore the use of a compound containing nitroxide radicals for photopolymerization. This kind of study can be extended to understand the potential applications of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide in material science, particularly in the field of light-induced polymerization (Guillaneuf et al., 2010).

properties

IUPAC Name |

N'-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methyl-4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c1-8-6-9(16(20)21)4-5-10(8)14-11(18)12(19)15-13(2,3)7-17/h4-6,17H,7H2,1-3H3,(H,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMFYDNTBRYYBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2420705.png)

![N-(2,5-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2420715.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one](/img/structure/B2420717.png)

![1-(tert-butyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2420723.png)